molecular formula C18H16FNO4S B1684378 Polmacoxib CAS No. 301692-76-2

Polmacoxib

Cat. No. B1684378
M. Wt: 361.4 g/mol
InChI Key: IJWPAFMIFNSIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polmacoxib, also known as CG100649, is a first-in-class, orally active nonsteroidal anti-inflammatory agent (NSAID). It is a dual inhibitor of COX-2 and carbonic anhydrase . It was developed as CG100649 and approved for use in South Korea in February 2015 . It is used to treat osteoarthritis .


Synthesis Analysis

The method for preparing polmacoxib includes a step of reacting a sufinate compound represented by a chemical formula with hydroxylamine-O-sulfonic acid (HOSA) to obtain polmacoxib .


Molecular Structure Analysis

Polmacoxib is a synthetic organic compound . Its molecular formula is C18H16FNO4S and its molecular weight is 361.4 g/mol .


Chemical Reactions Analysis

Polmacoxib concentrations in whole blood were adequately described by the 2-compartment model, with mixed zero- and first-order absorption kinetics .

Scientific Research Applications

Colon Perforation in Cancer Therapy

One study presented a case of colon perforation in a metastatic breast cancer patient after using polmacoxib, emphasizing the rarity of intestinal tract perforation caused by selective COX-2 inhibitors like polmacoxib (In-Gyu Song et al., 2020). This case suggests a need for caution and further investigation into the gastrointestinal safety of polmacoxib, especially in patients with cancer.

Osteoarthritis Treatment Efficacy and Safety

A randomized, multicenter, Phase III trial assessed polmacoxib's efficacy and safety compared with celecoxib and placebo in osteoarthritis patients. The study found polmacoxib to be superior to placebo and noninferior to celecoxib in pain relief, with a relatively good tolerance profile for long-term use (Myungchul Lee et al., 2017). These results support polmacoxib as a viable option for osteoarthritis pain management with reduced gastrointestinal side effects.

Inhibition of Carbonic Anhydrases

Research into polmacoxib's inhibition of carbonic anhydrases (CAs) provides structural insights into its dual inhibitory action. Polmacoxib not only targets COX-2 but also potently inhibits CA I and II, which are expressed in the GI tract and kidneys, potentially contributing to the side effects seen with selective COX-2 inhibitors. This study, by solving the crystal structures of CA I and II in complex with polmacoxib, offers a basis for assessing its clinical efficacy and side effect profile (Hyun Tae Kim, Hyunju Cha, K. Hwang, 2016).

Safety And Hazards

The safety data sheet of Polmacoxib provides information on hazards identification, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, and ecological information .

Future Directions

As research continues to unveil the full potential of Polmacoxib, the future looks promising for patients in need of effective pain management solutions. With its unique combination of potency, versatility, and safety profile, this medication stands poised to make a significant impact on the field of healthcare .

properties

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029389
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polmacoxib

CAS RN

301692-76-2
Record name Polmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301692-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polmacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polmacoxib
Reactant of Route 2
Reactant of Route 2
Polmacoxib
Reactant of Route 3
Polmacoxib
Reactant of Route 4
Polmacoxib
Reactant of Route 5
Reactant of Route 5
Polmacoxib
Reactant of Route 6
Polmacoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.